Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and an ester functional group, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions.
Coupling Reactions: The piperidine and pyridine rings are coupled using reagents such as carbamoyl chlorides under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with similar structural features.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares the piperidine and pyridine rings but differs in functional groups.
Uniqueness
Ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[(2-piperidin-1-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-2-27-19(25)17-7-6-12-24(15-17)20(26)22-14-16-8-9-21-18(13-16)23-10-4-3-5-11-23/h8-9,13,17H,2-7,10-12,14-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTWKKQUFFTPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NCC2=CC(=NC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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